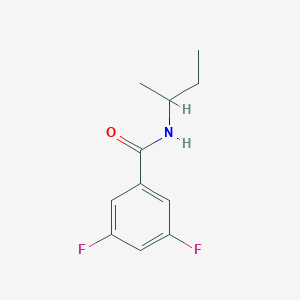![molecular formula C17H15NO4 B7464499 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity in the sports and bodybuilding community due to its potential performance-enhancing effects.
Mecanismo De Acción
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione 501516 works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn results in increased energy production and endurance. This compound 501516 also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound 501516 has been shown to improve lipid and glucose metabolism, reduce inflammation and oxidative stress, and increase endurance and muscle growth in animal and human studies. It has also been shown to improve cardiovascular function and reduce the risk of atherosclerosis. However, some studies have reported adverse effects on liver and kidney function, and further research is needed to fully understand the long-term effects of this compound 501516.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione 501516 has several advantages for lab experiments, including its high potency, selectivity, and specificity for PPARδ. It also has a long half-life, which allows for once-daily dosing. However, its potential performance-enhancing effects may complicate the interpretation of results in animal and human studies, and caution should be taken when interpreting the data.
Direcciones Futuras
There are several future directions for the research on 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione 501516. One area of interest is the potential therapeutic applications of this compound 501516 in metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis. Another area of interest is the potential anti-cancer and neuroprotective effects of this compound 501516. In addition, further research is needed to fully understand the long-term effects of this compound 501516 on liver and kidney function, as well as its potential performance-enhancing effects in athletes.
Métodos De Síntesis
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione 501516 involves a multi-step process that starts with the reaction of 4-methoxyphenol with 2-bromoethylamine hydrobromide to form 2-(4-methoxyphenoxy)ethylamine. The resulting compound is then reacted with 1H-indole-2,3-dione in the presence of a base to yield this compound 501516. The final product is purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione 501516 has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis. It has also been investigated for its potential anti-cancer and neuroprotective effects. In addition, this compound 501516 has gained attention in the sports and bodybuilding community due to its potential performance-enhancing effects, including increased endurance, fat burning, and muscle growth.
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-12-6-8-13(9-7-12)22-11-10-18-15-5-3-2-4-14(15)16(19)17(18)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWYBKVZGHQJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)

![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)
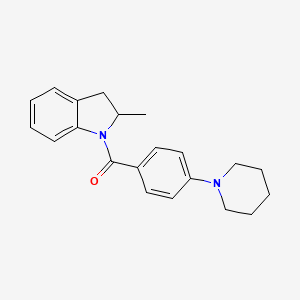
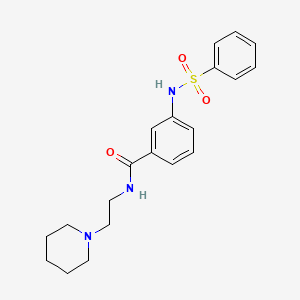
![4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)
![3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)
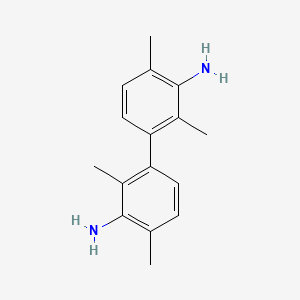
![1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B7464488.png)
![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)
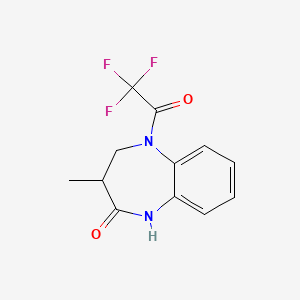
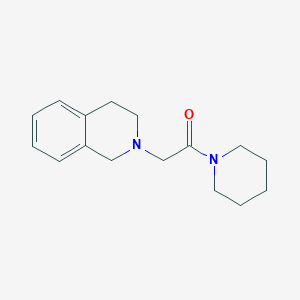
![(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)
